Ibcasertib (CAS 1256349-48-0), also known as chiauranib, is a multi-targeted small-molecule kinase inhibitor utilized primarily as a high-fidelity reference standard in advanced oncological and pharmacological research. Structurally, it is an orally bioavailable quinoline-naphthalene derivative that simultaneously integrates the suppression of mitosis, angiogenesis, and chronic inflammation pathways. For laboratory procurement, its value lies in its well-characterized, low-nanomolar affinity for Aurora B, VEGFR1-3, PDGFR, c-Kit, and CSF-1R, providing a stable, single-agent tool for complex phenotypic screening and assay calibration without the compounding variables inherent to multi-drug cocktails [1].
Attempting to substitute Ibcasertib with standard multi-kinase inhibitors (such as apatinib or sorafenib) or selective Aurora kinase inhibitors (like alisertib or barasertib) fundamentally compromises assay integrity. These conventional alternatives lack the specific tri-modal target profile of Ibcasertib, meaning researchers would need to formulate complex, multi-compound cocktails to replicate its effects. Such cocktails introduce severe confounding variables, including differential compound solubility, mismatched cellular uptake rates, and unpredictable synergistic off-target toxicities. Procuring high-purity Ibcasertib ensures a unified, stoichiometric exposure across target pathways, guaranteeing reproducible, application-critical performance in sensitive tumor microenvironment and angiogenesis models [1].
In cell-free enzymatic assays, Ibcasertib demonstrates a highly specific, simultaneous inhibition profile across three distinct functional kinase classes, which is not achievable with single-target comparators. It exhibits IC50 values of 9 nM for Aurora B, 7 nM for VEGFR2, and 7 nM for CSF-1R. In contrast, standard single-target baselines like barasertib (Aurora B selective) or apatinib (VEGFR2 selective) require co-administration to achieve this spectrum, which complicates assay kinetics and solubility parameters. This unified low-nanomolar potency makes Ibcasertib a highly efficient single-agent reference for multi-pathway suppression [1].
| Evidence Dimension | Enzymatic Kinase Inhibition (IC50) |
| Target Compound Data | Aurora B: 9 nM; VEGFR2: 7 nM; CSF-1R: 7 nM |
| Comparator Or Baseline | Single-target class baselines (e.g., Barasertib, Apatinib) requiring multi-drug formulation |
| Quantified Difference | Simultaneous <10 nM inhibition across 3 distinct kinase families in a single molecule |
| Conditions | Cell-free enzymatic kinase profiling assays |
Eliminates the need for multi-compound assay formulations, reducing solubility and kinetic confounding factors in high-throughput screening.
For procurement officers sourcing positive controls for vascularization assays, Ibcasertib provides highly reproducible suppression of endothelial cell proliferation. In standard models, it inhibits VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) with a GI50 of 20.7 nM. Compared to broader, less selective anti-angiogenic agents that often exhibit off-target cytotoxicity at nanomolar ranges, Ibcasertib maintains a clean suppression profile, directly correlating its VEGFR1/2/3 inhibition to phenotypic outcomes without generalized cellular toxicity .
| Evidence Dimension | VEGF-induced HUVEC Proliferation (GI50) |
| Target Compound Data | GI50 = 20.7 nM |
| Comparator Or Baseline | Broad-spectrum cytotoxic anti-angiogenic baselines |
| Quantified Difference | Highly targeted nanomolar suppression (20.7 nM) without generalized off-target toxicity |
| Conditions | VEGF-induced HUVEC proliferation assay |
Provides a reliable, highly potent positive control for in vitro angiogenesis assays, ensuring reproducible batch-to-batch phenotypic data.
A critical procurement metric for kinase inhibitors is their selectivity window, which dictates the reliability of downstream experimental data. Ibcasertib is highly selective for its primary targets, demonstrating IC50 values >100 nM against a broad counter-screening panel of 72 additional kinases, 76 G-protein coupled receptors (GPCRs), two phosphatases, and nine ion channels. Compared to earlier-generation multi-kinase inhibitors that often exhibit promiscuous binding and cross-reactivity, Ibcasertib's clean profile ensures that observed phenotypic effects are strictly tied to its intended targets, minimizing experimental noise and false positives .
| Evidence Dimension | Off-Target Cross-Reactivity |
| Target Compound Data | IC50 > 100 nM for 72 off-target kinases and 76 GPCRs |
| Comparator Or Baseline | Promiscuous early-generation multi-kinase inhibitors |
| Quantified Difference | Maintains a >10-fold selectivity window between primary targets (<10 nM) and off-target panels (>100 nM) |
| Conditions | Broad-spectrum in vitro kinase and GPCR counter-screening panels |
Dramatically reduces false positives and off-target noise in complex cell-based assays, ensuring high data integrity for researchers.
Due to its simultaneous inhibition of Aurora B, VEGFR, and CSF-1R, Ibcasertib is a highly effective single-agent reference standard for calibrating assays designed to evaluate tumor microenvironment interactions, replacing the need for complex, multi-drug control cocktails [1].
With a highly reproducible GI50 of 20.7 nM in VEGF-induced HUVEC assays, high-purity Ibcasertib serves as a reliable positive control for evaluating novel anti-angiogenic compounds, ensuring consistent baseline metrics across different experimental batches .
Recent studies highlight Ibcasertib's ability to selectively suppress KRAS wild-type colorectal cancer cells via ROS modulation. Procuring this compound allows researchers to establish validated in vitro and in vivo models for targeted therapies in specific genetic subpopulations [2].